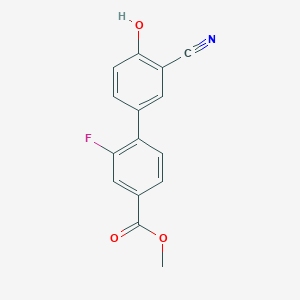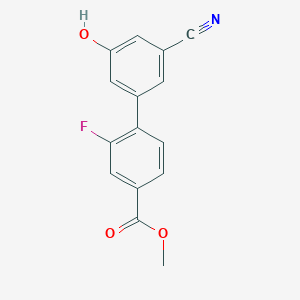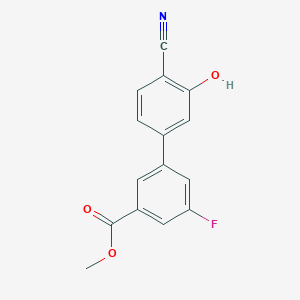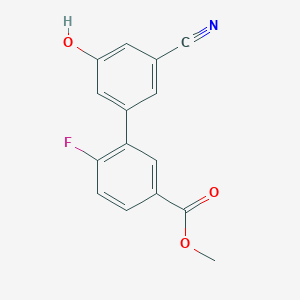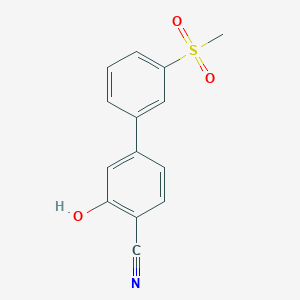
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (4-CCP-2-CN) is a compound found in a variety of sources, including certain plants, fungi, and bacteria. It is a derivative of phenol and is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in drug development, as it is a precursor to a variety of drugs, such as anticonvulsants and antipsychotics. It is also used in biochemistry, as it is a substrate for a variety of enzymes, such as cytochrome P450s and cytochrome b5. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is used in physiological studies, as it has been shown to have a variety of effects on the body, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to interact with a variety of other enzymes, including cytochrome b5 and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the production of pro-inflammatory cytokines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzymes cytochrome P450s, cytochrome b5, and NADPH-cytochrome P450 reductase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. In addition, it is relatively inexpensive and is not toxic. However, there are some limitations to the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential interactions between 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% and other compounds, as well as to develop more efficient methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Finally, further research could be done to investigate the potential toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential environmental impact.
Synthesemethoden
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized from 4-chlorophenol and cyanide by a condensation reaction. This reaction involves the addition of cyanide to the 4-chlorophenol, followed by a dehydration reaction to form the 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. This reaction is usually carried out in an aqueous solution, and requires the use of a catalyst, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-3-1-9(6-11(12)14(17)19)8-2-4-13(18)10(5-8)7-16/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPUPJEEOSGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684940 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261952-98-0 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376899.png)
![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)

